molecular formula C15H9BrClFN4O B2542502 N-(2-bromo-4-fluorophenyl)-4-(3-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide CAS No. 2034249-77-7

N-(2-bromo-4-fluorophenyl)-4-(3-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide

Cat. No.: B2542502
CAS No.: 2034249-77-7
M. Wt: 395.62
InChI Key: HFGITAOKQUZDEV-UHFFFAOYSA-N
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Description

N-(2-bromo-4-fluorophenyl)-4-(3-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4-fluorophenyl)-4-(3-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide typically involves a multi-step process:

    Formation of the Triazole Ring:

    Introduction of Substituents: The bromo, fluoro, and chloro substituents are introduced through halogenation reactions. These reactions typically require specific reagents and conditions, such as the use of N-bromosuccinimide (NBS) for bromination and Selectfluor for fluorination.

    Carboxamide Formation: The carboxamide group is introduced through an amidation reaction, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the Huisgen cycloaddition and automated systems for halogenation and amidation reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4-fluorophenyl)-4-(3-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen substituents can be replaced through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in DMF (dimethylformamide) at elevated temperatures.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides or nitriles.

Scientific Research Applications

N-(2-bromo-4-fluorophenyl)-4-(3-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-bromo-4-fluorophenyl)-4-(3-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-bromo-4-fluorophenyl)-4-(3-chlorophenyl)-1H-1,2,3-triazole-5-carboxylate
  • N-(2-bromo-4-fluorophenyl)-4-(3-chlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid
  • N-(2-bromo-4-fluorophenyl)-4-(3-chlorophenyl)-1H-1,2,3-triazole-5-carboxylamide

Uniqueness

N-(2-bromo-4-fluorophenyl)-4-(3-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of bromo, fluoro, and chloro groups can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(2-bromo-4-fluorophenyl)-5-(3-chlorophenyl)-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrClFN4O/c16-11-7-10(18)4-5-12(11)19-15(23)14-13(20-22-21-14)8-2-1-3-9(17)6-8/h1-7H,(H,19,23)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFGITAOKQUZDEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NNN=C2C(=O)NC3=C(C=C(C=C3)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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